Sodium aspartate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

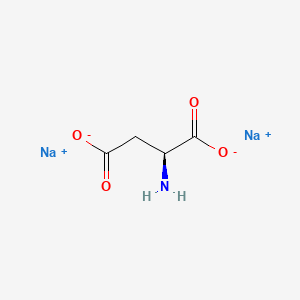

Sodium aspartate is the sodium salt of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. Aspartic acid is a non-essential amino acid, meaning the human body can synthesize it as needed. This compound is often used in various applications, including as a dietary supplement and in medical treatments.

Mécanisme D'action

Target of Action

Sodium aspartate, also known as dithis compound, primarily targets the aspartate metabolic pathway . This pathway is associated with multiple metabolic pathways, such as protein synthesis, nucleotide metabolism, the tricarboxylic acid (TCA) cycle, glycolysis, and hormone biosynthesis . Aspartate also plays a crucial role in plant resistance to abiotic stress, such as cold stress, drought stress, salt stress, or heavy metal stress .

Mode of Action

This compound interacts with its targets by enhancing the glossopharyngeal nerve response to a mixture of sodium chloride (NaCl) and potassium chloride (KCl) . This enhancement is significant, with a 1.6-fold increase compared to the control . The optimal concentration for this compound to enhance the salt mixture is 1.7mM .

Biochemical Pathways

This compound affects several biochemical pathways. It is the most critical amino acid in the aspartate metabolic pathway, which is associated with multiple metabolic pathways, such as protein synthesis, nucleotide metabolism, TCA cycle, glycolysis, and hormone biosynthesis . It also enhances the TCA cycle, the metabolism of the amino acids related to the TCA cycle, and pyrimidine metabolism .

Pharmacokinetics

It is known that aspartate is carried by the dicarboxylic amino acid transport system . Most of the aspartate undergoes transamination with pyruvate in the mucosal cells of the intestinal wall, forming alanine and oxaloacetate .

Result of Action

The molecular and cellular effects of this compound’s action include an increase in the content of chlorophyll, maintenance of the integrity of the cell membrane system, and enhancement of the SOD-CAT antioxidant pathway to eliminate the oxidative damage caused by reactive oxygen species (ROS) in perennial ryegrass under heat stress . Furthermore, exogenous aspartate could enhance the TCA cycle, the metabolism of the amino acids related to the TCA cycle, and pyrimidine metabolism to enhance the heat tolerance of perennial ryegrass .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, aspartate plays an important role in plant resistance to various forms of abiotic stress, such as cold stress, drought stress, salt stress, or heavy metal stress . Therefore, the environmental conditions under which this compound operates can significantly impact its effectiveness.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium aspartate can be synthesized through the neutralization of aspartic acid with sodium hydroxide. The reaction typically involves dissolving aspartic acid in water and then adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain this compound in solid form.

Industrial Production Methods: Industrially, this compound is produced by the thermal polymerization of aspartic acid to form polysuccinimide, which is then hydrolyzed with sodium hydroxide to yield sodium polyaspartate . This method allows for large-scale production and is commonly used in the manufacturing of biodegradable polymers.

Analyse Des Réactions Chimiques

Types of Reactions: Sodium aspartate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form oxaloacetate.

Reduction: It can be reduced to form aspartic acid.

Substitution: this compound can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reactions typically occur in aqueous solutions with the presence of other cations.

Major Products:

Oxaloacetate: Formed from the oxidation of this compound.

Aspartic Acid: Formed from the reduction of this compound.

Various Cationic Salts: Formed from substitution reactions.

Applications De Recherche Scientifique

Sodium aspartate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a building block for the synthesis of other compounds.

Biology: Plays a role in the biosynthesis of proteins and other biomolecules.

Medicine: Used as a dietary supplement to improve athletic performance and endurance by facilitating the tricarboxylic acid cycle flux. It is also used in the treatment of certain metabolic disorders.

Comparaison Avec Des Composés Similaires

Aspartic Acid: The parent compound of sodium aspartate, used in protein biosynthesis and various metabolic pathways.

L-Ornithine-L-Aspartate: A compound used in the management of hepatic encephalopathy, which combines the effects of both ornithine and aspartate.

Uniqueness: this compound is unique in its ability to enhance athletic performance and endurance by facilitating the tricarboxylic acid cycle flux. It also has applications in the production of biodegradable polymers, making it a versatile compound in both scientific research and industrial applications .

Propriétés

Numéro CAS |

5598-53-8 |

|---|---|

Formule moléculaire |

C4H5NNa2O4 |

Poids moléculaire |

177.07 g/mol |

Nom IUPAC |

disodium;(2S)-2-aminobutanedioate |

InChI |

InChI=1S/C4H7NO4.2Na/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;/q;2*+1/p-2/t2-;;/m0../s1 |

Clé InChI |

XMXOIHIZTOVVFB-JIZZDEOASA-L |

SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].[Na+].[Na+] |

SMILES isomérique |

C([C@@H](C(=O)[O-])N)C(=O)[O-].[Na+].[Na+] |

SMILES canonique |

C(C(C(=O)[O-])N)C(=O)[O-].[Na+].[Na+] |

Key on ui other cas no. |

17090-93-6 94525-01-6 3792-50-5 5598-53-8 |

Description physique |

White solid; [Sigma-Aldrich MSDS] |

Numéros CAS associés |

5598-53-8 28826-17-7 |

Séquence |

D |

Synonymes |

(+-)-Aspartic Acid (R,S)-Aspartic Acid Ammonium Aspartate Aspartate Aspartate Magnesium Hydrochloride Aspartate, Ammonium Aspartate, Calcium Aspartate, Dipotassium Aspartate, Disodium Aspartate, Magnesium Aspartate, Monopotassium Aspartate, Monosodium Aspartate, Potassium Aspartate, Sodium Aspartic Acid Aspartic Acid, Ammonium Salt Aspartic Acid, Calcium Salt Aspartic Acid, Dipotassium Salt Aspartic Acid, Disodium Salt Aspartic Acid, Hydrobromide Aspartic Acid, Hydrochloride Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate Aspartic Acid, Magnesium (2:1) Salt Aspartic Acid, Magnesium-Potassium (2:1:2) Salt Aspartic Acid, Monopotassium Salt Aspartic Acid, Monosodium Salt Aspartic Acid, Potassium Salt Aspartic Acid, Sodium Salt Calcium Aspartate Dipotassium Aspartate Disodium Aspartate L Aspartate L Aspartic Acid L-Aspartate L-Aspartic Acid Magnesiocard Magnesium Aspartate Mg-5-Longoral Monopotassium Aspartate Monosodium Aspartate Potassium Aspartate Sodium Aspartate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B3029086.png)

![C-[2-(4-CHLORO-PHENYL)-OXAZOL-4-YL]-METHYLAMINE](/img/structure/B3029093.png)

![3-[2,3-Bis(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate](/img/structure/B3029094.png)

![(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B3029096.png)